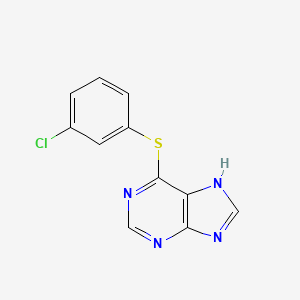

6-(3-chlorophenyl)sulfanyl-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

646510-11-4 |

|---|---|

Molecular Formula |

C11H7ClN4S |

Molecular Weight |

262.72 g/mol |

IUPAC Name |

6-(3-chlorophenyl)sulfanyl-7H-purine |

InChI |

InChI=1S/C11H7ClN4S/c12-7-2-1-3-8(4-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,13,14,15,16) |

InChI Key |

KGMJUXVDHICJPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Overview of Purine Heterocyclic Systems in Chemical and Biological Contexts

Purine (B94841) is a heterocyclic, aromatic organic compound fundamental to numerous biological processes. pharmaguideline.comresearchgate.net Its structure consists of a six-membered pyrimidine (B1678525) ring fused to a five-membered imidazole (B134444) ring, a framework that makes it one of the most widely distributed nitrogen-containing heterocycles in nature. pharmaguideline.comnews-medical.net

In a biological context, purines are indispensable. The purine derivatives adenine (B156593) and guanine (B1146940) are two of the five primary nucleobases that constitute the building blocks of nucleic acids, DNA and RNA, thereby playing a central role in the storage and transmission of genetic information. sciencenotes.org Beyond their role in genetics, purines are integral components of other vital biomolecules. They form the core of high-energy molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which serve as the primary energy currency in cells. Furthermore, they are key parts of essential coenzymes, such as NADH and coenzyme A, and act as secondary messengers in signal transduction pathways (e.g., cyclic AMP). chemeurope.com

From a chemical perspective, the purine ring system is a planar, aromatic structure that is moderately soluble in water. pharmaguideline.com This stable framework can be chemically modified at various positions, allowing for the synthesis of a vast array of derivatives with diverse properties and functions. researchgate.net

Structural Characteristics of Purine Derivatives and Their Tautomeric Forms

The core purine (B94841) structure is a bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9. This arrangement allows for the existence of different tautomeric forms, which are structural isomers that readily interconvert through the migration of a proton. The most stable forms for the parent purine are the NH tautomers, where a hydrogen atom is attached to one of the four ring nitrogens. rsc.org These are commonly designated as 1H, 3H, 7H, and 9H tautomers.

The predominance of a specific tautomer is influenced by the molecule's environment and the nature of its substituents. nih.gov For instance, in the gas phase, the 9H tautomer is generally the most stable. rsc.org However, the equilibrium can shift in different media or in the solid state. This phenomenon is critical for the function of purine derivatives in biological systems. Tautomerism in the DNA bases adenine (B156593) and guanine (B1146940), for example, involves shifts between amino-imino and keto-enol forms, respectively, and is a recognized mechanism that can contribute to genetic mutations. nih.gov

The compound 6-(3-chlorophenyl)sulfanyl-7H-purine is specifically designated as a 7H-purine, indicating that the proton on the purine's imidazole (B134444) ring is located at the N7 position. This structural detail is crucial as it influences the molecule's shape, hydrogen bonding capabilities, and potential interactions with biological targets.

Table 1: Structural Features of Common Purine Derivatives

| Compound Name | Substitution at C2 | Substitution at C6 |

|---|---|---|

| Adenine | -H | -NH₂ |

| Guanine | -NH₂ | =O (keto form) |

| Hypoxanthine (B114508) | -H | =O (keto form) |

| Xanthine | =O (keto form) | =O (keto form) |

Historical Context and Evolution of Purine Research

The study of purines dates back to the late 18th century, long before their biological significance was fully understood. The timeline of purine (B94841) research reflects major advancements in chemistry and biology.

Table 2: Key Milestones in Purine Research

| Year | Milestone | Researcher(s) |

|---|---|---|

| 1776 | Isolation of uric acid from kidney stones, the first purine derivative to be discovered. britannica.com | Carl Wilhelm Scheele |

| 1884 | The term "purine" (from purum uricum acidum) is coined. wikipedia.org | Emil Fischer |

| 1891 | Adenine (B156593) and guanine (B1146940) are identified as products of nucleic acid decomposition. britannica.com | Albrecht Kossel |

| 1898 | First chemical synthesis of the parent purine molecule from uric acid. wikipedia.org | Emil Fischer |

| 1948 | Elucidation of the metabolic origins of atoms in the purine ring. news-medical.net | John Buchanan |

| 1970s | Pioneering work on purinergic signaling, establishing ATP as a neurotransmitter. | Geoffrey Burnstock |

Early research focused on isolating and identifying naturally occurring purines like uric acid and xanthine. britannica.com The seminal work of German chemist Emil Fischer at the turn of the 20th century was transformative; he not only coined the name "purine" but was also the first to synthesize the parent compound in 1898, earning him the Nobel Prize in Chemistry in 1902. sciencenotes.orgwikipedia.org

The discovery of adenine and guanine as core components of nucleic acids shifted the research focus towards their role in genetics. britannica.com Later, extensive metabolic studies, such as those by John Buchanan, detailed the de novo biosynthesis pathways, showing how cells construct the purine ring from simpler molecules like amino acids and formate. news-medical.netpressbooks.pub In the latter half of the 20th century, the field expanded dramatically with the discovery of purinergic signaling, a concept championed by Geoffrey Burnstock, which revealed the roles of purines like ATP as extracellular signaling molecules. This has led to the modern era of purine research, which heavily involves the design and synthesis of purine analogues as therapeutic agents. researchgate.net

Rationale for Investigating Substituted Purine Frameworks, with Emphasis on 6 Sulfanylpurines

The purine (B94841) ring is a privileged scaffold in medicinal chemistry. Its ubiquitous role in cellular processes makes it an excellent starting point for designing molecules that can modulate biological activity. nih.gov By chemically modifying the purine core, scientists can create analogues with a wide range of therapeutic effects, including antimicrobial, antiviral, and antitumor activities. researchgate.net

Substitution at the C6 position of the purine ring has proven to be a particularly fruitful strategy. The introduction of a sulfur atom at this position, creating a 6-sulfanylpurine (or 6-thiopurine), is a well-established approach for developing bioactive compounds. The classic examples, 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are foundational anticancer drugs that function as antimetabolites.

Attaching an aryl group to the sulfur atom at C6 creates a class of compounds known as 6-arylthio-purines. Research into these derivatives is driven by their potential to inhibit various enzymes and cellular processes with high specificity. The arylthio moiety can enhance binding to target proteins and modulate the compound's pharmacological properties. For example, various 6-arylthio-purine derivatives have been investigated for their ability to inhibit enzymes critical for viral replication or cancer cell proliferation. nih.govnih.gov

Table 3: Examples of Biologically Investigated 6-Arylthio-purine Analogues

| Compound Class | Investigated Biological Activity | Reference |

|---|---|---|

| 2-Amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purines | Anti-Hepatitis B Virus (HBV) activity | nih.gov |

| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | Protein kinase and angiogenesis inhibition (anticancer) | |

| 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purines | Anticancer activity and Src kinase inhibition |

Scope and Objectives of Academic Research on 6 3 Chlorophenyl Sulfanyl 7h Purine

Strategic Approaches to Purine Core Synthesis

The foundational purine ring system can be constructed through several established synthetic pathways. These routes offer flexibility in accessing a variety of substituted purines, which can then be further modified to yield the target compound.

Synthesis from Diaminomaleonitrile (B72808) and Urea (B33335) Derivatives

A versatile method for constructing the purine core begins with diaminomaleonitrile (DAMN). This approach leverages the reactivity of DAMN to build the imidazole (B134444) and pyrimidine (B1678525) rings that constitute the purine structure. The reaction of DAMN with isocyanates, for instance, yields urea derivatives that can be cyclized to form purine analogs. scribd.com

A general scheme involves the condensation of diaminomaleonitrile with an appropriate isocyanate to form a urea intermediate. This intermediate, upon treatment with an aldehyde and a base like triethylamine, undergoes cyclization to afford the purine scaffold. scribd.com While this method is powerful for generating a diverse library of purines, the specific application to form a precursor for this compound would depend on the selection of appropriate starting materials and subsequent functionalization steps.

Synthesis from Imidazole Derivatives

The construction of the purine ring system can also be achieved by building upon a pre-existing imidazole ring. This approach, often referred to as the Traube synthesis in a broader sense, involves the formation of the pyrimidine ring onto an imidazole precursor. Typically, a 4,5-disubstituted imidazole is utilized, where the substituents are amenable to cyclization to form the fused pyrimidone ring.

For example, 5-aminoimidazole-4-carboxamide (B1664886) can be treated with a one-carbon unit source, such as formic acid or its derivatives, to close the pyrimidine ring and form hypoxanthine (B114508), a key purine intermediate. Subsequent chlorination of the 6-position of hypoxanthine furnishes 6-chloropurine, a crucial precursor for the introduction of the desired sulfanyl (B85325) substituent.

Synthesis from Pyrimidine Derivatives

Perhaps the most classical and widely employed method for purine synthesis is the Traube purine synthesis, which starts from a substituted pyrimidine. slideshare.netscribd.com This strategy involves the construction of the imidazole ring onto a 4,5-diaminopyrimidine (B145471) precursor.

The general sequence begins with a 4,5-diaminopyrimidine. This intermediate is then treated with a source for the C8 carbon of the purine ring, commonly formic acid, to introduce a formyl group onto one of the amino groups. Subsequent intramolecular cyclization, often promoted by heating, leads to the formation of the purine ring system. slideshare.netscribd.com The nature of the substituents on the initial pyrimidine ring dictates the substitution pattern of the resulting purine. To access the desired precursor for this compound, one would typically start with a pyrimidine that allows for the eventual introduction of a chloro group at the 6-position of the purine.

Functionalization and Derivatization at the Purine Nucleus

Once the purine core is synthesized, the next critical step is the introduction of the desired substituents. For this compound, this involves the specific installation of a sulfanyl group at the C6 position.

Introduction of Sulfanyl Substituents at the C6 Position

The C6 position of the purine ring is susceptible to nucleophilic attack, especially when it bears a good leaving group. This reactivity is the cornerstone for the introduction of a wide array of functional groups, including sulfanyl moieties.

The most direct and common method for introducing the (3-chlorophenyl)sulfanyl group at the C6 position of the purine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction utilizes the readily available 6-chloropurine as the electrophilic substrate and 3-chlorothiophenol as the nucleophile.

The reaction proceeds by the attack of the thiolate anion, generated from 3-chlorothiophenol in the presence of a base, at the C6 position of 6-chloropurine. This addition forms a tetrahedral intermediate, known as a Meisenheimer complex, which then collapses by expelling the chloride ion to yield the final product, this compound.

The efficiency of this reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. Common bases used for this transformation include potassium carbonate, sodium hydride, or organic bases like triethylamine, which serve to deprotonate the thiol and generate the more potent thiolate nucleophile. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol (B145695) to facilitate the dissolution of the reactants and promote the substitution reaction.

A representative, though not specifically documented for this exact product, synthetic protocol based on analogous reactions is presented in the table below:

| Reagent | Role | Molar Equivalent |

| 6-Chloropurine | Electrophilic Substrate | 1.0 |

| 3-Chlorothiophenol | Nucleophile | 1.0 - 1.2 |

| Potassium Carbonate | Base | 1.5 - 2.0 |

| Dimethylformamide (DMF) | Solvent | - |

| Reaction conditions typically involve stirring the mixture at room temperature or with gentle heating to ensure complete reaction. Workup usually involves quenching the reaction with water and extracting the product with an organic solvent. |

This nucleophilic aromatic substitution strategy offers a reliable and high-yielding route to 6-arylthiopurines and is the most probable method for the synthesis of this compound.

Thiolation Reactions on Purine Scaffolds

The introduction of a sulfur linkage at the C6 position of the purine ring is a fundamental step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common precursor for this transformation is 6-chloropurine, which readily reacts with aryl thiols in the presence of a base.

The general mechanism involves the attack of the thiolate anion, generated from 3-chlorothiophenol, on the electron-deficient C6 carbon of the purine ring. This forms a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final 6-arylthio-purine product. libretexts.org The reaction conditions can be optimized by varying the base, solvent, and temperature to achieve high yields.

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Reference |

| 6-chloropurine | 3-chlorothiophenol | K₂CO₃ | DMF | Room Temp | This compound | nih.gov |

| 6-bromopurine | 3-chlorothiophenol | Et₃N | Ethanol | Reflux | This compound | nih.gov |

| 6-iodopurine | 3-chlorothiophenol | NaH | THF | 0 °C to RT | This compound | nih.gov |

This thiolation reaction is a versatile method applicable to a wide range of substituted thiophenols, allowing for the synthesis of a diverse library of 6-arylthiopurine analogues.

Regioselective Alkylation and Arylation Strategies

Further diversification of the this compound scaffold can be achieved by introducing substituents at the nitrogen and carbon atoms of the purine ring. These reactions require careful control of regioselectivity to obtain the desired isomers.

Alkylation of N-unsubstituted purines can occur at either the N7 or N9 position of the imidazole ring, leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base, and the substituents on the purine ring. nih.govub.edu

Generally, alkylation under kinetic control (e.g., using a strong base at low temperature) tends to favor the N7 isomer, while thermodynamically controlled conditions (e.g., heating in a polar aprotic solvent) often yield the more stable N9 isomer as the major product. nih.gov For instance, direct alkylation of 6-chloropurine with alkyl halides typically results in a mixture of N7 and N9 derivatives. nih.gov The steric hindrance of the substituent at the C6 position can also influence the regioselectivity, with bulkier groups potentially favoring alkylation at the less hindered N9 position.

Factors Influencing N7/N9 Regioselectivity:

| Factor | Favors N7-Alkylation | Favors N9-Alkylation |

| Control | Kinetic | Thermodynamic |

| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker bases (e.g., K₂CO₃) |

| Solvent | Aprotic, non-polar | Polar aprotic (e.g., DMF) |

| Temperature | Low | High |

| Alkylating Agent | Bulky alkyl halides | Less hindered alkyl halides |

To achieve high regioselectivity, specific strategies can be employed. For example, the use of protecting groups at the N9 position can direct alkylation exclusively to the N7 position. Subsequent deprotection then yields the pure N7-alkylated purine. Conversely, certain reaction conditions have been developed to favor N9 alkylation. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the purine scaffold at the C2, C6, and C8 positions. The Sonogashira and Suzuki-Miyaura reactions are particularly useful for introducing carbon-carbon bonds.

The Sonogashira coupling allows for the introduction of alkynyl groups. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with a halo-purine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org For a 6-(3-chlorophenyl)sulfanyl-purine derivative that is halogenated at the C2 or C8 position, this reaction provides a route to introduce diverse alkynyl moieties. The regioselectivity of the Sonogashira coupling on di- or tri-halopurines can often be controlled by the choice of catalyst and reaction conditions. rsc.org

The Suzuki-Miyaura coupling enables the formation of aryl-aryl or aryl-vinyl bonds by reacting a halo-purine with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.net This method is highly versatile due to the commercial availability of a wide range of boronic acids. For instance, a 2- or 8-bromo-6-(3-chlorophenyl)sulfanyl-purine could be coupled with various arylboronic acids to generate a library of C2- or C8-aryl substituted analogues. nih.gov

| Coupling Reaction | Position | Reactants | Catalyst System | Product |

| Sonogashira | C2 or C8 | Halo-purine, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-purine |

| Suzuki-Miyaura | C2, C6, or C8 | Halo-purine, Boronic Acid/Ester | Pd catalyst, Base | Aryl/Vinyl-purine |

Modifications of the Chlorophenyl Moiety

The properties of this compound can be fine-tuned by altering the substitution pattern on the chlorophenyl ring. There are two primary strategies to achieve this:

Utilizing Variously Substituted Thiophenols: The most straightforward approach is to start the synthesis with a different substituted thiophenol in the initial thiolation step. A wide array of substituted thiophenols are commercially available or can be readily synthesized, allowing for the introduction of various electronic and steric features on the phenyl ring.

Post-synthetic Modification: Alternatively, functional groups on the chlorophenyl ring can be modified after the purine scaffold has been assembled. For example, a nitro group could be reduced to an amine, which could then be further derivatized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, could also be employed if a suitable handle (e.g., a bromo or iodo substituent) is present on the phenyl ring.

Formation of Linked Derivatives and Advanced Purine Architectures

The synthesis of more complex structures, such as linked purine derivatives and macrocycles, expands the chemical space and potential applications of these compounds.

One approach to creating linked derivatives is to synthesize bis-purine compounds. nih.gov This can be achieved by reacting a dihaloalkane with two equivalents of a purine derivative, leading to the formation of a linker between the N9 positions of two purine rings. The length and nature of the linker can be varied to control the distance and orientation of the two purine moieties.

The construction of advanced purine architectures, such as macrocycles, involves more intricate synthetic strategies. nih.gov This might include ring-closing metathesis or intramolecular coupling reactions on purine derivatives bearing appropriate functional groups. For example, a purine with two reactive arms could be cyclized to form a macrocyclic structure. The development of such complex architectures is an active area of research, aiming to create molecules with unique shapes and functionalities. nih.govnih.gov

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its analogues. Key parameters that are frequently fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are effective methods for this transformation. acs.org For instance, a copper(I) iodide (CuI)-catalyzed, base-free, three-component Ullmann C-S coupling strategy has been developed for the synthesis of 6-arylthiopurines. acs.org This approach utilizes an inorganic salt like sodium sulfide (B99878) (Na₂S) as the sulfur source and polyethylene (B3416737) glycol (PEG-600) as a non-toxic and effective solvent. acs.org The high efficiency of PEG-600 in this system is attributed to its ability to effectively dissolve the CuI catalyst, likely through coordination with its multiple oxygen sites. acs.org This method avoids the use of malodorous sulfur reagents and toxic organic solvents, aligning with green chemistry principles. acs.org

The table below illustrates the effect of different solvents on the yield of a model copper-catalyzed C-S coupling reaction for synthesizing 6-arylthiopurines.

| Solvent | Yield (%) | Reference |

|---|---|---|

| PEG-600 | 92 | acs.org |

| DMF | 75 | - |

| DMSO | 70 | - |

| Toluene | 45 | - |

| Water | Trace | - |

Controlling temperature and pressure is fundamental to enhancing reaction rates and yields. Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of purine derivatives, offering significant advantages over conventional heating methods. mdpi.com These advantages include dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles with fewer side products. mdpi.com

For example, the microwave-assisted amination of 6-chloropurine derivatives with various amines has been successfully carried out in water, providing a green and efficient protocol for synthesizing 6-substituted aminopurine analogs in very good yields. researchgate.net This technique can be extrapolated to the synthesis of 6-thio-substituted purines. By using a modified microwave oven, reactions that would typically take several hours under conventional heating can be completed in a matter of minutes. researchgate.net The optimization of microwave power and irradiation time is crucial for achieving the best results. researchgate.net

The following interactive table shows a comparison of reaction times and yields for the synthesis of a 6-substituted purine analogue using conventional heating versus microwave irradiation.

| Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Oil Bath | 100 | 24 h | 65 | researchgate.net |

| Microwave Irradiation (300W) | 100 | 10 min | 87 | researchgate.net |

Multi-Component Reactions in Purine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is advantageous due to its high atom economy, procedural simplicity, and ability to construct complex molecules in a convergent manner. researchgate.net MCRs have been recognized as a powerful tool in the synthesis of heterocyclic scaffolds, including purines and their precursors. researchgate.netresearchgate.net

While the direct synthesis of this compound via a single MCR might be complex, MCRs are instrumental in building the core purine or pyrimidine rings from acyclic precursors. researchgate.net For example, strategies involving the reaction of diaminomaleonitrile with other components can lead to the formation of substituted purine systems. researchgate.net The development of novel MCRs for the regioselective synthesis of functionalized purines is an active area of research, offering a streamlined alternative to traditional multi-step linear syntheses. researchgate.netnih.gov The three-component Ullmann C-S coupling reaction mentioned earlier is an excellent example of an MCR applied to the functionalization of a pre-existing purine ring. acs.org

Green Chemistry Approaches and Sustainable Synthesis Considerations

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. researchgate.net Key aspects include the use of non-toxic solvents, renewable starting materials, catalytic reagents over stoichiometric ones, and energy-efficient processes. nih.gov

In the context of synthesizing this compound and its analogues, several green approaches have been reported:

Use of Greener Solvents: Replacing toxic, volatile organic solvents with more benign alternatives like water or polyethylene glycol (PEG) is a primary goal. acs.orgresearchgate.net Microwave-assisted synthesis in water, for instance, provides an environmentally friendly protocol for preparing 6-substituted purines. researchgate.net

Catalysis: The use of catalysts, such as copper iodide, reduces the need for stoichiometric reagents and often allows for milder reaction conditions. acs.orgnih.gov

Atom Economy: Multi-component reactions inherently improve atom economy by incorporating a larger proportion of the starting materials' atoms into the final product, thus reducing waste. researchgate.netnih.gov

Energy Efficiency: Microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times from hours to minutes. mdpi.comresearchgate.net

Waste Reduction: One-pot procedures and MCRs minimize the number of synthetic steps and purification stages, which in turn reduces the generation of chemical waste. nih.gov

By adopting these sustainable practices, the synthesis of purine derivatives can be made more efficient, cost-effective, and environmentally responsible.

Impact of Substituent Variations on Biological Interactions

The biological activity of this compound is intricately linked to the specific arrangement and nature of its constituent parts. Modifications to the C6-sulfanyl linkage, the substitution pattern on the phenyl ring, the purine's nitrogen atoms, and other positions on the purine core can dramatically alter the compound's efficacy and selectivity.

Role of the C6-Sulfanyl Linkage

The thioether (sulfanyl) linkage at the C6 position of the purine ring is a critical determinant of biological activity. In studies of various 6-substituted purine derivatives, the thioether-linked compounds have demonstrated superiority over their oxygen (ether) and nitrogen (amino) isosteres in certain biological assays. For instance, in a series of purine derivatives developed as selective positive inotropes, the thioether linkage was found to be optimal for activity. This suggests that the sulfur atom's size, electronegativity, and ability to form specific interactions within a target's binding site are crucial.

Influence of the Phenyl Ring Substitution Pattern (e.g., Chlorophenyl Positionality)

The substitution pattern on the C6-phenyl ring is a key factor in modulating the biological activity of 6-(phenyl)sulfanyl-purine analogues. The position of the chloro substituent—ortho (2-), meta (3-), or para (4-)—can significantly impact the compound's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with target proteins.

While direct comparative studies on the 2-, 3-, and 4-chlorophenyl)sulfanyl-7H-purine isomers are not extensively detailed in the available literature, SAR studies on related classes of molecules, such as substituted phenylpyrimidines and benzodiazepines, provide valuable insights. In these related series, the position of a halogen substituent on a phenyl ring can drastically alter biological activity. For example, in a series of 2,3-benzodiazepine analogues acting as AMPA receptor antagonists, the meta-chloro substituted compound showed higher biological activity than the ortho-substituted analogue, a difference attributed in part to reduced steric hindrance. nih.gov Conversely, in the development of certain Aurora kinase inhibitors, an ortho-chloro substituent on a phenyl ring was found to be a key feature for potent activity. rsc.orgacs.org

These findings suggest that the optimal position of the chloro group is highly dependent on the specific topology of the target's binding site. A meta-substitution, as in the title compound, may provide a balance of electronic effects and steric accessibility that is favorable for certain biological targets. The para-position, often preferred for maximizing electronic effects, can sometimes lead to steric clashes, while the ortho-position can induce significant conformational changes.

Table 1: Hypothetical Comparative Activity of Chlorophenyl Isomers This table is illustrative and based on general principles, as direct comparative data was not available in the search results.

| Compound | Chloro Position | Potential Impact on Activity |

|---|---|---|

| 6-(2-chlorophenyl)sulfanyl-7H-purine | Ortho | May induce a specific conformation due to steric hindrance, potentially increasing selectivity for certain targets. |

| This compound | Meta | Offers a balance of electronic modification and steric accessibility, often leading to favorable interactions. |

| 6-(4-chlorophenyl)sulfanyl-7H-purine | Para | Maximizes electronic effects of the substituent but may lead to unfavorable steric interactions depending on the binding pocket. |

Effects of Modifications at N7 and N9 Positions of the Purine Core

The nitrogen atoms at the N7 and N9 positions of the purine core are common sites for modification, and substitution at these positions can have a profound impact on biological activity. Alkylation or glycosylation at N9 is a frequent strategy in the design of purine-based drugs. In many cases, N9-substituted analogues are the thermodynamically more stable and desired products of alkylation reactions. nih.govresearchgate.net

However, N7-substituted purines also represent a class of biologically active compounds, with some exhibiting cytostatic, antiviral, and anticancer properties. nih.gov The regioselectivity of substitution (N7 vs. N9) can be influenced by the nature of the substituent at C6 and the reaction conditions. The presence of a bulky group at C6 can sterically hinder access to the N7 position, favoring N9 substitution. nih.gov

Crucially, in some classes of purine derivatives, substitution at the N7 position leads to a complete loss of activity, whereas activity is preserved with a variety of substituents at the N9 position. researchgate.net This highlights the critical role of the N7 position in hydrogen bonding or other key interactions with the biological target for certain compound series. The choice between N7 and N9 substitution is therefore a critical consideration in the design of purine-based therapeutic agents.

Table 2: General Effects of N7 and N9 Substitution on Purine Analogues

| Modification Position | General Effect on Biological Activity | Rationale |

|---|---|---|

| N9 Substitution | Often preserves or enhances activity. researchgate.net | The N9 position is frequently a vector for introducing groups that can improve solubility, cell permeability, or target engagement without disrupting key interactions at other positions. |

| N7 Substitution | Activity is highly context-dependent; can lead to active compounds or complete loss of activity. researchgate.netnih.gov | The N7 position may be directly involved in crucial hydrogen bonding with the target protein. Substitution can disrupt this interaction. In other cases, N7-substitution may orient the molecule favorably in the binding site. |

Contribution of C2 and C8 Substituents

For example, in the development of 2,6,9-trisubstituted purine derivatives as anticancer agents, it was found that the introduction of bulky systems at the C2 position was not favorable for cytotoxic activity. nih.gov This suggests that the space around the C2 position in the target's binding pocket is likely restricted. Conversely, the nature of the substituent at C2 can be critical for selectivity in other contexts.

The C8 position is also a viable point for modification. The introduction of various groups at C8 can lead to compounds with a range of biological activities. However, the impact of C8 substitution is highly dependent on the nature of the substituents at other positions of the purine ring.

Conformational Analysis and Steric Effects in Ligand-Target Interactions

The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. The molecule is not planar, and the relative orientation of the purine and chlorophenyl rings, dictated by the torsion angles around the C6-S bond, is of particular importance. This conformation determines the shape of the molecule and how well it fits into the binding site of a target protein, such as a kinase. researchgate.netnih.govnih.gov

Steric effects, arising from the size and shape of both the ligand and the receptor's binding site, play a crucial role in these interactions. The presence of the chloro group on the phenyl ring, particularly if it were in the ortho position, would create significant steric hindrance, forcing a specific rotational conformation (a high dihedral angle) between the purine and phenyl rings. masterorganicchemistry.com In the meta position, the steric effect is less pronounced but still influences the preferred conformation and the molecule's interaction with adjacent amino acid residues in the binding pocket.

Exploration of Bioisosteric Replacements for Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.comnih.gov For this compound, several key moieties could be considered for bioisosteric replacement.

One area of exploration is the replacement of the C6-sulfanyl linkage. Potential bioisosteres for the thioether bridge include an ether (-O-), an amino (-NH-), or a methylene (B1212753) (-CH2-) group. As mentioned previously, in some series of purine derivatives, the thioether linkage is superior to the ether and amino linkages, indicating that not all bioisosteric replacements will be successful and that the choice is highly target-dependent.

Another key area for bioisosteric replacement is the 3-chlorophenyl group. The phenyl ring itself can be replaced by various heteroaromatic rings such as pyridine, thiophene, or pyrazole. drughunter.com These replacements can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the compound. The chlorine atom can be replaced by other groups of similar size and electronics, such as a methyl (-CH3) or a trifluoromethyl (-CF3) group. nih.gov A trifluoromethyl group, for instance, is highly electron-withdrawing like chlorine but is metabolically more stable and can offer different steric and lipophilic properties.

Table 3: Potential Bioisosteric Replacements in this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| C6-Sulfanyl Linkage (-S-) | Ether (-O-), Amino (-NH-), Methylene (-CH2-) | To modulate bond angle, flexibility, and hydrogen bonding potential. |

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | To alter electronic properties, introduce hydrogen bond acceptors/donors, and modify metabolic stability. drughunter.com |

| Chlorine Atom (-Cl) | Methyl (-CH3), Trifluoromethyl (-CF3) | To fine-tune lipophilicity, electronic effects, and metabolic stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For purine analogues, including derivatives related to this compound, QSAR is a powerful tool to predict the activity of novel compounds and guide their design and synthesis. frontiersin.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors. Various types of descriptors can be calculated for each molecule in a dataset, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For purine derivatives, electron-donating and electron-withdrawing groups have been found to be essential features for their biological activity. tandfonline.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. Studies on 2,6,9-trisubstituted purine derivatives have shown that steric properties can significantly explain the cytotoxicity of the compounds. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is a commonly used hydrophobic descriptor.

Once the descriptors are calculated for a set of compounds with known biological activities (e.g., IC50 values), a mathematical model is developed using statistical methods to correlate the descriptors with the activity. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). ajchem-b.com

Partial Least Squares (PLS): This is a regression technique that can handle a large number of correlated descriptors and is robust in situations where the number of compounds is small. tandfonline.com

Machine Learning Methods: Non-linear methods like Support Vector Machines (SVM) and Random Forests (RF) can capture more complex relationships between structure and activity. nih.govfrontiersin.org

The predictive power of a QSAR model is assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (pred_r²) are crucial to ensure the model's robustness and predictive ability. tandfonline.comresearchgate.net A high correlation coefficient (r²) for the training set indicates a good fit of the model to the data. tandfonline.com

For instance, a QSAR study on a series of substituted purine analogues as c-Src tyrosine kinase inhibitors developed a model with a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. tandfonline.comresearchgate.net The descriptors in the best model included the SsCH3E-index, H-Donor Count, and T_2_Cl_3, highlighting the importance of specific structural features for the observed activity. tandfonline.comresearchgate.net

| Statistical Parameter | Value | Description |

| r² (correlation coefficient) | 0.8319 | Measures the goodness of fit of the model to the training data. |

| q² (cross-validated r²) | 0.7550 | Assesses the predictive ability of the model through internal validation. |

| pred_r² (r² for external test set) | 0.7983 | Evaluates the model's ability to predict the activity of new compounds. |

This table presents example statistical validation parameters from a QSAR study on purine derivatives, illustrating the metrics used to assess model quality. tandfonline.comresearchgate.net

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is another crucial computational technique in drug design that focuses on the three-dimensional arrangement of essential features of a molecule responsible for its biological activity. A pharmacophore represents the key steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. volkamerlab.org

The main approaches to pharmacophore modeling are:

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and identifying common chemical features that are likely responsible for their activity. volkamerlab.org

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein with a bound ligand is available, a pharmacophore model can be derived from the interactions observed between the ligand and the protein's active site. volkamerlab.org

Pharmacophoric features typically include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

Hydrophobic (HY) / Aromatic (AR) regions: Non-polar groups or aromatic rings that can engage in hydrophobic or aromatic interactions.

Positive/Negative Ionizable Features: Groups that are positively or negatively charged at physiological pH.

For purine analogues, pharmacophore models have been successfully developed to understand their structure-activity relationships and to guide the design of new, more potent compounds. A study on 2,6,9-trisubstituted purine derivatives as potential antitumor agents identified a pharmacophore model with aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as key features for their cytotoxic activity. nih.gov

The design of new ligands based on a pharmacophore model involves several principles:

Scaffold Hopping: The pharmacophore model can be used to search large chemical databases for novel molecular scaffolds that present the required pharmacophoric features in the correct spatial arrangement.

Lead Optimization: Existing lead compounds can be modified to better fit the pharmacophore model, for example, by adding or removing functional groups to enhance interactions with the target.

De Novo Design: New molecules can be designed from scratch by assembling fragments that match the pharmacophoric features.

An example of a pharmacophore model for a series of pyran and tetrahydrofuran (B95107) derivatives acting as triple uptake inhibitors identified a "folded" conformation as crucial for their activity. nih.gov This model consisted of features such as hydrophobic, aromatic, and cationic centers, providing a clear guide for the design of new inhibitors. nih.gov

| Pharmacophoric Feature | Description | Importance in Purine Analog Design |

| Aromatic Center | Aromatic ring system | Essential for pi-pi stacking and hydrophobic interactions. nih.gov |

| Hydrogen Bond Acceptor/Donor | N, O atoms in the purine ring and substituents | Crucial for specific interactions with target protein residues. nih.gov |

| Hydrophobic Area | Alkyl or aryl substituents | Contributes to binding affinity through hydrophobic interactions. nih.gov |

| Cationic Center | Positively charged group | Can form ionic bonds or cation-pi interactions with the target. nih.gov |

This table outlines common pharmacophoric features and their significance in the design of purine-based ligands.

Modulation of Purinergic System Receptors

The purinergic system, which includes adenosine (B11128) (P1) and P2 (P2X and P2Y) receptors, is a common target for purine-based compounds. However, the modulatory activity of this compound on these receptors has not been specifically reported.

Ligand Interactions with Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Following a thorough search of scientific databases, no studies were found that report the binding affinities, functional activities (agonist or antagonist), or selectivity profile of this compound for the adenosine receptor subtypes A1, A2A, A2B, or A3.

Engagement with P2X and P2Y Receptor Subtypes

There is currently no available data describing the engagement of this compound with any of the ionotropic P2X or metabotropic P2Y receptor subtypes. Research has not yet explored whether this compound can act as an agonist or antagonist at these important therapeutic targets.

Enzyme Inhibition Profiles

The inhibitory activity of this compound against key enzyme families has not been documented.

Studies on Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

No published research was identified that investigates the inhibitory effect of this compound on phosphodiesterase (PDE) enzymes, including the therapeutically relevant subtype PDE4B. Data on its potency (e.g., IC₅₀ values) or selectivity across the PDE family is not available.

Dihydrofolate Redductase (DHFR) Inhibitory Mechanisms

Dihydrofolate reductase (DHFR) is a critical enzyme in nucleotide synthesis and a target for various therapeutics. However, there are no available studies that have evaluated this compound for its potential to inhibit DHFR or that describe its mechanism of inhibition.

COX-2 Enzyme Modulation

Currently, there is a lack of specific studies directly investigating the modulatory effects of this compound on the cyclooxygenase-2 (COX-2) enzyme. While the broader class of purine analogs has been explored for various enzymatic inhibitory activities, dedicated research into the interaction of this specific compound with COX-2 is not yet available in the public domain.

Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibition

Similar to COX-2, direct evidence of this compound acting as an inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK) has not been reported in published scientific literature. PEPCK is a key enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for metabolic diseases. However, the inhibitory potential of this particular purine derivative against PEPCK remains an open area for investigation.

Kinase Inhibition (e.g., EGFR/HER2 Dual Kinase Inhibition)

The purine scaffold is a well-established pharmacophore in the development of kinase inhibitors. While direct studies on this compound are limited, related purine-based compounds have shown promise as inhibitors of key signaling kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are often overexpressed in various cancers, making them attractive therapeutic targets. The structural similarities suggest that this compound may also possess kinase inhibitory activity, though this requires experimental validation.

Cellular Pathway Modulation in Disease Models (Preclinical)

In vitro studies using various cell lines have provided initial insights into how this compound and related analogs can affect cellular processes critical to disease progression, particularly in cancer.

Induction of Apoptosis and Cell Cycle Perturbation

Purine analogs are well-documented for their ability to interfere with nucleic acid metabolism, leading to the induction of apoptosis (programmed cell death) and perturbations in the cell cycle. While specific data for this compound is not available, the general mechanism for this class of compounds involves their incorporation into DNA and RNA, leading to strand breaks and the activation of apoptotic pathways. Furthermore, they can inhibit enzymes crucial for DNA synthesis, causing cells to arrest in specific phases of the cell cycle.

Downregulation of Intracellular Signaling Regulators (e.g., ERK1/2, AKT)

The extracellular signal-regulated kinase (ERK1/2) and protein kinase B (AKT) signaling pathways are critical for cell survival, proliferation, and growth. Aberrant activation of these pathways is a hallmark of many cancers. Although direct evidence for this compound is pending, other purine derivatives have been shown to modulate these pathways. The potential for this compound to downregulate the phosphorylation and activation of key regulators like ERK1/2 and AKT is a significant area for future research.

Investigation in in vitro Cellular Assays (e.g., Cancer Cell Lines, Immune Cells)

The cytotoxic and cytostatic effects of novel compounds are typically first assessed in in vitro cellular assays. While specific assay results for this compound are not publicly documented, the general approach involves treating various cancer cell lines and, in some cases, immune cells with the compound to determine its impact on cell viability, proliferation, and function. Such studies are essential to establish a preliminary profile of its biological activity and to identify potential cancer types or immunological conditions where it may have a therapeutic effect.

Identification of Novel Biological Targets for Purine Derivatives

The structural similarity of purine derivatives to endogenous purines allows them to interact with a wide range of biological targets, leading to their diverse pharmacological activities. Research into this class of compounds has moved beyond their classic role as antimetabolites to identify novel protein targets, offering new avenues for therapeutic intervention.

Thiopurine analogs, a well-established class of purine derivatives, are known to exert their effects through complex metabolic pathways. researchgate.net Their parent compounds, such as azathioprine (B366305) and 6-mercaptopurine (B1684380), are converted intracellularly into active metabolites like 6-thioguanine (B1684491) nucleotides (6-TGNs). researchgate.netnih.gov These metabolites can be incorporated into DNA and RNA, leading to cytotoxicity, and can also modulate the activity of key proteins involved in cellular signaling. nih.gov For instance, the metabolite 6-thioguanine-triphosphate (6-TGTP) can bind to the small GTPase Rac1, which induces apoptosis in activated T lymphocytes. nih.gov

Modern drug discovery approaches, such as affinity-based pull-down assays and label-free methods, are instrumental in identifying the protein targets of small molecules, including purine derivatives. nih.gov Affinity-based techniques utilize small molecules conjugated with tags to isolate their binding partners from cell lysates. nih.gov In contrast, label-free methods, like the drug affinity responsive target stability (DARTS) assay, identify targets by observing changes in protein stability upon ligand binding. nih.gov Another powerful label-free technique is the cellular thermal shift assay (CETSA), which can be coupled with mass spectrometry to detect target engagement in a cellular context. nih.gov

These advanced methodologies have been successfully employed to uncover novel targets for compounds with purine-like scaffolds. For example, a functional proteomics approach was used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for quinoline (B57606) drugs, which share structural similarities with the purine ring. drugbank.com Such studies highlight the potential for purine derivatives to interact with a broader range of proteins than initially anticipated.

Furthermore, the expanding understanding of the "purinome," the array of proteins that bind to purines, continues to reveal new potential targets. These include enzymes involved in metabolic pathways, kinases, and proteins that play a role in DNA replication and repair. pnas.org The identification of these novel targets is crucial for understanding the full spectrum of biological activities of purine derivatives and for the development of more selective and effective therapeutic agents. The ongoing exploration of the thiopurine pathway also suggests the involvement of additional genes and proteins, such as molybdenum cofactor sulfurase (MOCOS) and guanosine (B1672433) monophosphate synthetase (GMPS), which could represent new targets for these drugs. nih.gov

Computational and Theoretical Insights into this compound Remain Elusive

Despite a thorough search of scientific literature, detailed computational chemistry and theoretical studies specifically focused on the chemical compound this compound are not publicly available. Consequently, a comprehensive analysis of its molecular interactions and electronic properties, as requested, cannot be provided at this time.

The exploration of a compound's behavior at a molecular level through computational methods is a critical component of modern drug discovery and materials science. Techniques such as molecular docking and Density Functional Theory (DFT) provide invaluable insights into a molecule's potential biological activity and chemical reactivity. However, for this compound, specific data from such studies have not been published in the accessible scientific domain.

The Unexplored Computational Profile

Molecular docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to a protein's active or allosteric site. This involves elucidating the preferred binding modes, calculating binding affinities, and characterizing the intricate network of hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. Without dedicated studies on this particular compound, any discussion of its binding behavior would be purely speculative and fall outside the bounds of established scientific findings.

Similarly, Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of a molecule. Analyses of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a compound's susceptibility to electrophilic and nucleophilic attack. Furthermore, the calculation of global reactivity indices provides a quantitative measure of a molecule's stability and reactivity. In the absence of published DFT studies for this compound, these crucial electronic and reactivity parameters remain unknown.

While research exists for other purine derivatives, the specific substitution of a 3-chlorophenylsulfanyl group at the 6-position of the purine ring will uniquely influence its size, shape, and electronic distribution. Therefore, extrapolating data from related but distinct molecules would not provide an accurate or scientifically rigorous assessment of this compound's specific computational and theoretical characteristics.

Further research and publication in the field of computational chemistry are required to illuminate the molecular behavior of this compound.

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the intuitive Lewis structures of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can elucidate several key electronic features. A primary focus of such an analysis would be the interactions between filled (donor) and vacant (acceptor) orbitals, which are indicative of charge transfer and delocalization effects. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key interactions that would be investigated in this compound include:

Lone Pair Delocalization: The delocalization of lone pairs from the nitrogen and sulfur atoms into adjacent anti-bonding orbitals. For instance, the interaction between a nitrogen lone pair (n) and a π* anti-bonding orbital of the purine ring would indicate the degree of electron delocalization within the heterocyclic system.

Bonding Character: NBO analysis provides information on the hybrid orbitals that form each bond, allowing for an assessment of bond polarity and the contribution of atomic orbitals to the chemical bonds. For example, the nature of the C-S bond and the C-Cl bond can be precisely characterized.

The following table illustrates the types of donor-acceptor interactions and their significance that would be analyzed for this compound using NBO analysis.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

| N(lp) | π(C=C) / π(C=N) | Lone Pair Delocalization | Indicates the degree of aromaticity and electron distribution in the purine ring. |

| S(lp) | σ(C-N) / σ(C-C) | Lone Pair Delocalization | Influences the geometry and reactivity around the sulfanyl linkage. |

| σ(C-H) | σ(C-C) | Hyperconjugation | Contributes to the overall molecular stability. |

| π(C=C) in Ph-ring | π(C=C) in Purine-ring | π-π Conjugation | Indicates electronic communication between the two ring systems. |

This detailed electronic information is crucial for understanding the molecule's reactivity, stability, and potential interaction with biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule.

The primary objectives of performing MD simulations on this compound would be:

Conformational Sampling: To identify the most stable, low-energy conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent like water). This is achieved by simulating the molecule for a sufficient length of time to allow it to explore a wide range of possible conformations.

Stability Analysis: To assess the stability of different conformations by analyzing the trajectory of the simulation. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to determine how much the molecule's structure deviates from its initial state and which parts of the molecule are most flexible.

Solvent Effects: To understand how the presence of a solvent, such as water, influences the conformational preferences of the molecule. Solvent molecules can form hydrogen bonds and other non-covalent interactions that can stabilize or destabilize certain conformations.

The insights gained from MD simulations are crucial for understanding how this compound might behave in a biological environment and for identifying the specific conformation that is most likely to be biologically active.

In Silico ADMET Prediction Methodologies (Focus on Theoretical Frameworks, Not Specific Results)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor ADMET profiles. springernature.com The theoretical frameworks behind these predictions are diverse and can be broadly categorized.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are based on the principle that the biological activity (or property) of a chemical is directly related to its molecular structure. researchgate.net These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimentally determined ADMET property.

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. They can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area).

Statistical Methods: A variety of statistical and machine learning methods are used to build the QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forests. audreyli.comnih.gov

Physicochemical Property-Based Models: Many ADMET properties are directly influenced by fundamental physicochemical properties. Models based on these principles predict ADMET outcomes by first calculating properties like:

Lipophilicity (logP): Affects absorption and distribution.

Solubility (logS): Crucial for absorption.

pKa: Influences the ionization state of the molecule, which affects its permeability and solubility.

Rules-based systems, such as Lipinski's Rule of Five, are a simple form of this approach, providing guidelines for drug-likeness based on these properties. simulations-plus.com

Pharmacophore and 3D-Based Models: These models consider the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific protein, such as a metabolic enzyme or a transporter. By creating a pharmacophore model from known substrates or inhibitors, it is possible to screen new compounds for their potential to interact with these proteins. audreyli.com

Machine Learning and Deep Learning Models: Modern in silico ADMET prediction heavily relies on advanced machine learning and deep learning algorithms. nih.gov These models can learn complex, non-linear relationships between molecular features and ADMET properties from large datasets of experimental data. nih.gov Graph neural networks, for example, can directly learn from the 2D graph structure of a molecule, bypassing the need for pre-calculated descriptors. nih.gov

The following table summarizes the theoretical frameworks for ADMET prediction.

| Methodology | Theoretical Basis | Key Applications in ADMET Prediction |

| Quantitative Structure-Activity Relationship (QSAR) | The biological activity of a compound is a function of its molecular structure and physicochemical properties. researchgate.net | Predicting absorption, bioavailability, metabolic stability, and various toxicity endpoints. |

| Physicochemical Property-Based Models | Fundamental physical and chemical properties like lipophilicity, solubility, and pKa govern the pharmacokinetic behavior of a drug. simulations-plus.com | Early-stage filtering of compounds based on "drug-likeness" rules (e.g., Lipinski's Rule of Five). simulations-plus.com |

| Pharmacophore and 3D-Based Models | The interaction between a small molecule and a biological target is determined by the spatial arrangement of key chemical features. audreyli.com | Predicting interactions with metabolic enzymes (e.g., Cytochrome P450s) and transporters (e.g., P-glycoprotein). audreyli.com |

| Machine Learning and Deep Learning | Complex, non-linear relationships between molecular features and ADMET properties can be learned from large datasets using advanced algorithms like neural networks and random forests. nih.govnih.gov | Developing highly accurate predictive models for a wide range of ADMET properties, including complex toxicity endpoints. nih.govnih.gov |

Virtual Screening and Computational Drug Discovery Pipelines

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net For a compound like this compound, it may have been identified through such a process, or it could serve as a starting point for discovering new, related compounds.

A typical computational drug discovery pipeline that might involve a purine analog like this compound follows a hierarchical, funnel-like approach:

Target Identification and Validation: The first step is to identify a biological target that is implicated in a disease.

Compound Library Preparation: A large database of chemical compounds, which can range from thousands to millions of molecules, is prepared for screening. This library could contain commercially available compounds, natural products, or virtually generated molecules.

High-Throughput Virtual Screening (HTVS):

Ligand-Based Virtual Screening: If the structure of the target is unknown but there are known active molecules, these can be used as templates to find other compounds with similar properties (e.g., shape, pharmacophore).

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, molecular docking is a commonly used technique. Docking algorithms predict the preferred orientation of a ligand when bound to a target to form a stable complex. The "goodness of fit" is evaluated using a scoring function, which estimates the binding affinity.

Hit Identification and Filtering: The top-scoring compounds from the initial screening are considered "hits." These hits are then filtered based on various criteria, including drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties, to remove compounds that are likely to have poor pharmacokinetic profiles.

Lead Optimization: The most promising hits undergo further computational analysis, which may include more accurate (but computationally expensive) binding free energy calculations and detailed molecular dynamics simulations to understand the stability of the protein-ligand complex. This stage often involves the synthesis and biological testing of a smaller number of prioritized compounds.

This systematic process allows researchers to efficiently screen vast chemical spaces and focus experimental efforts on the most promising candidates, thereby accelerating the drug discovery process.

Future Research Directions and Concluding Remarks

Exploration of Novel Synthetic Pathways for Diversification

The future development of 6-(3-chlorophenyl)sulfanyl-7H-purine as a therapeutic lead hinges on the ability to generate a diverse library of analogues for extensive biological screening. While classical methods for purine (B94841) synthesis are well-established, future efforts should focus on innovative and efficient synthetic strategies. The parent compound is typically synthesized from 6-chloropurine (B14466) via nucleophilic aromatic substitution. nih.gov Future diversification can be achieved by exploring various synthetic transformations.

Key strategies for diversification include:

Modification of the Purine Core: Introducing substituents at various positions of the purine ring (e.g., N9, C2, C8) can significantly impact biological activity. nih.govmdpi.com Techniques like direct C-H functionalization, such as the C-H cyanation of purines, offer efficient routes to novel derivatives that might otherwise be difficult to access. mdpi.com

Variation of the Aryl Moiety: The 3-chlorophenyl group can be replaced with a wide range of substituted aromatic and heteroaromatic rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for this purpose, allowing for the introduction of diverse functionalities. mdpi.com

Alteration of the Linker: The sulfanyl (B85325) (thioether) linker is a key structural feature. Future synthetic work could explore replacing the sulfur atom with other linkers (e.g., amine, ether, sulfoxide, sulfone) to modulate the compound's physicochemical properties and conformational flexibility.

These approaches will enable the creation of a comprehensive library of analogues, which is essential for establishing robust structure-activity relationships.

| Synthetic Strategy | Description | Potential Application for Diversification | Reference |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., chlorine) on the purine ring with a nucleophile. | Synthesis of analogues with varied linkers (amine, ether) at the C6 position. | nih.gov |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a purine halide with a boronic acid. | Introduction of diverse aryl or heteroaryl groups at the C6 position, replacing the sulfanyl linker. | mdpi.com |

| C-H Functionalization | Direct conversion of a C-H bond on the purine core into a C-C or C-heteroatom bond. | Introduction of functional groups at the C2 or C8 positions to explore new binding interactions. | mdpi.com |

| N9-Alkylation | Addition of an alkyl or other functional group to the N9 position of the purine ring. | Modification of solubility and exploration of interactions with target proteins. | nih.gov |

Advanced SAR Guided by Computational Insights

To navigate the vast chemical space made accessible through novel synthesis, a rational design approach is critical. Future research should heavily integrate computational chemistry to guide the synthesis of new analogues of this compound. Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. nih.govnih.gov

Advanced computational methods can accelerate the drug discovery process:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov By docking proposed analogues into the active sites of known purine-binding proteins (e.g., kinases, DNA repair enzymes), researchers can prioritize compounds with the highest predicted binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate chemical structures with biological activity. frontiersin.org By building a QSAR model based on an initial set of synthesized analogues, it becomes possible to predict the activity of virtual compounds, thereby focusing synthetic efforts on the most promising candidates. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, helping to assess the stability of binding interactions and understand the molecular basis of selectivity.

The iterative use of these computational tools alongside synthetic chemistry will create a powerful feedback loop, enabling the rapid optimization of lead compounds for enhanced potency and selectivity. nih.govresearchgate.net

Discovery of Undiscovered Biological Targets and Pathways

The full therapeutic potential of this compound and its derivatives can only be realized by identifying their biological targets and understanding the pathways they modulate. Purine analogues are known to interact with a wide range of protein classes, most notably protein kinases. nih.gov

Future research should employ a range of unbiased, high-throughput screening methods to uncover novel targets:

Kinome Scanning: Large-scale kinase inhibitor screening platforms, such as KINOMEscan™, can rapidly assess the selectivity profile of a compound against hundreds of human kinases. nih.gov This can reveal both intended targets and potential off-targets that might be responsible for unforeseen biological effects or toxicities. nih.gov

Phenotypic Screening: This approach involves testing compounds for their effects on cell behavior (e.g., proliferation, apoptosis, migration) without a preconceived notion of the target. nih.gov Once a desired phenotype is observed, target deconvolution techniques can be used to identify the responsible protein(s).

Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "pull down" proteins that directly bind to an immobilized version of the purine compound, allowing for the direct identification of cellular targets.

Discovering novel targets and pathways will not only elucidate the mechanism of action of this compound but also open up new avenues for therapeutic intervention in various diseases, including cancer and inflammatory disorders. nih.govnih.gov

| Potential Target Class | Rationale for Investigation | Example Targets for Purine Derivatives | Reference |

| Protein Kinases | A major class of drug targets; many purine analogues are kinase inhibitors. | Src, ALK, BTK, DDR2, Abl | nih.govnih.gov |

| DNA Repair Enzymes | Purines are fundamental components of DNA; analogues can interfere with DNA metabolism. | MTH1 (mutT homolog-1) | nih.gov |

| Metabolic Enzymes | Purine metabolism is a critical cellular process that can be targeted in disease. | Xanthine Oxidase | frontiersin.org |

| Phosphodiesterases (PDEs) | These enzymes regulate cyclic nucleotide signaling and are targeted by purine-like structures. | Various PDE isoforms | N/A |

Development of Highly Selective and Potent Purine-Based Probes

Once novel biological targets are identified, the next critical step is the development of chemical probes. A chemical probe is a highly potent and selective small molecule designed to engage a specific target protein in a cellular or in vivo context. Such probes are invaluable tools for validating a target's role in disease and for studying its biological function.

The development of probes from the this compound scaffold will involve:

Lead Optimization: Using the SAR data generated (Section 6.2), medicinal chemists will systematically modify the lead compound to maximize potency against the desired target while minimizing activity against other proteins (off-targets). This process aims to improve the selectivity index, a measure of a compound's specificity. nih.gov

Biophysical Characterization: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) should be used to quantitatively measure the binding affinity and kinetics of the interaction between the optimized compound and its target protein.

Cellular Target Engagement Assays: It is crucial to confirm that the probe can enter cells and bind to its intended target in a physiological environment. Cellular Thermal Shift Assays (CETSA) or related techniques can be employed for this purpose.

The ultimate goal is to create a set of validated chemical probes derived from the this compound scaffold, enabling the broader scientific community to investigate the biology of newly identified targets.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular response to this compound and its optimized analogues, future research should leverage multi-omics approaches. nih.gov By simultaneously analyzing changes across different molecular layers, researchers can construct a comprehensive picture of the compound's mechanism of action. nih.gov

A multi-omics strategy would involve:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered after treatment with the compound. This can reveal the downstream signaling pathways that are activated or inhibited.

Proteomics: To measure changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing a more direct view of the cellular response.

Metabolomics: To analyze changes in the levels of small-molecule metabolites. mdpi.com This can uncover unexpected effects on cellular metabolism and provide functional readouts of pathway modulation. mdpi.com

By integrating these large datasets, it will be possible to build network models that connect the direct protein target to the broader cellular response. nih.govnih.gov This comprehensive mechanistic understanding is crucial for predicting therapeutic efficacy, identifying potential biomarkers for patient stratification, and anticipating potential side effects.

Concluding Remarks

The compound this compound stands as a promising starting point for drug discovery. Its future trajectory will be defined by a systematic and integrated research effort. By exploring novel synthetic pathways, leveraging computational design, discovering new biological targets, developing selective chemical probes, and integrating multi-omics data, the scientific community can fully explore the therapeutic potential of this and related purine derivatives. This structured approach will pave the way for the development of novel therapeutic agents for a range of human diseases.

Q & A

Q. What are the established synthetic routes for 6-(3-chlorophenyl)sulfanyl-7H-purine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of 7H-purine derivatives. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst selection (e.g., NaH or K₂CO₃). Optimization can employ factorial design to evaluate interactions between variables (e.g., temperature, molar ratios, reaction time). For example, a 2³ factorial design could test high/low levels of these factors, with yield as the response variable (Table 1) . Table 1 : Example Factorial Design for Synthesis Optimization

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |